molecular formula C22H17ClN4O4 B2606012 N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941877-00-5

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2606012
CAS No.: 941877-00-5
M. Wt: 436.85
InChI Key: CGMIRZLYDDJZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H17ClN4O4 and its molecular weight is 436.85. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity

Research by Sunder and Maleraju (2013) involved the synthesis of derivatives related to the specified compound, focusing on their anti-inflammatory activity. The study found that certain derivatives exhibited significant anti-inflammatory effects, highlighting the potential of these compounds in researching inflammation-related conditions (Sunder & Maleraju, 2013).

Antimicrobial and Antifungal Activities

Pandya et al. (2019) synthesized a library of compounds for in silico ADME prediction properties and evaluated their in vitro antibacterial, antifungal, and antimycobacterial activities. The study demonstrated that some synthesized compounds showed better activity than standard drugs, indicating the value of these compounds in antimicrobial research (Pandya et al., 2019).

Novel Antipsychotic Agents

A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols explored the antipsychotic-like profile of certain compounds in behavioral animal tests, providing insights into potential new antipsychotic agents that do not interact with dopamine receptors as conventional antipsychotics do (Wise et al., 1987).

Anticonvulsant Activity

Tarikogullari et al. (2010) synthesized compounds with heterocyclic rings and evaluated their anticonvulsant activity. The study identified specific structural features that enhance anticonvulsant efficacy, suggesting a pathway for developing new anticonvulsant drugs (Tarikogullari et al., 2010).

Ligand-Protein Interactions and Photovoltaic Efficiency

Mary et al. (2020) focused on the synthesis of benzothiazolinone acetamide analogs and their spectroscopic and quantum mechanical studies, including ligand-protein interactions and photovoltaic efficiency modeling. This research sheds light on the compounds' potential applications in dye-sensitized solar cells and their interactions with biological targets (Mary et al., 2020).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4/c23-16-4-2-15(3-5-16)17-10-18-22(29)26(7-8-27(18)25-17)12-21(28)24-11-14-1-6-19-20(9-14)31-13-30-19/h1-10H,11-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMIRZLYDDJZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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